1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Substituted cathinones are psychoactive compounds sold in packets labeled as bath salts or plant food. 3,4-Methylenedioxy-N-benzylcathinone is a substituted cathinone that is structurally analogous to methylone, a narcotic that is regulated in the United States. This compound has a phenyl group added to the amino methyl group, substantially decreasing its solubility in aqueous solutions. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1823274-68-5
VCID:
VC0164037
InChI:
InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H
SMILES:
CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Molecular Formula:
C17H18ClNO3
Molecular Weight:
319.8 g/mol
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
CAS No.: 1823274-68-5
Cat. No.: VC0164037
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Substituted cathinones are psychoactive compounds sold in packets labeled as bath salts or plant food. 3,4-Methylenedioxy-N-benzylcathinone is a substituted cathinone that is structurally analogous to methylone, a narcotic that is regulated in the United States. This compound has a phenyl group added to the amino methyl group, substantially decreasing its solubility in aqueous solutions. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1823274-68-5 |
| Molecular Formula | C17H18ClNO3 |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H |
| Standard InChI Key | VPHHNGQFGIQHOU-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl |
| Canonical SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator